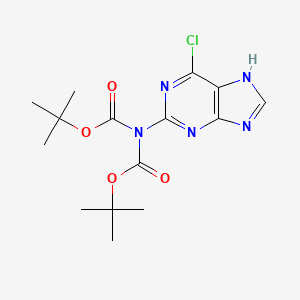
N,N-Di-Boc-6-chloro-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-Boc-6-chloro-9H-purin-2-amine is a chemical compound with the molecular formula C10H12ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-Boc-6-chloro-9H-purin-2-amine typically involves the protection of the amine groups on the purine ring with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The chlorination of the purine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Di-Boc-6-chloro-9H-purin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of a base and a polar aprotic solvent.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
N,N-Di-Boc-6-chloro-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for nucleoside analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Di-Boc-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropurine
- 6-Chloroguanine
- 6-Chloro-2-aminopurine
Uniqueness
N,N-Di-Boc-6-chloro-9H-purin-2-amine is unique due to the presence of Boc protecting groups, which enhance its stability and solubility. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Properties
Molecular Formula |
C15H20ClN5O4 |
|---|---|
Molecular Weight |
369.80 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-7H-purin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20ClN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-19-9(16)8-10(20-11)18-7-17-8/h7H,1-6H3,(H,17,18,19,20) |
InChI Key |
GKOLVYWIMCHXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC2=C(C(=N1)Cl)NC=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















